
2-Bromo-1-chloro-3-fluorobenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1-chloro-3-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of fluorobenzene. The process typically includes:
Bromination: Fluorobenzene is first brominated using bromine in the presence of a catalyst such as iron bromide.
Chlorination: The brominated product is then chlorinated using chlorine gas in the presence of a catalyst like iron chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Controlled temperature and pressure conditions.
- Use of efficient catalysts to speed up the reaction.
- Purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-chloro-3-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for further halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of a polar solvent.
Major Products:
Nitration: Produces nitro-substituted derivatives.
Sulfonation: Produces sulfonic acid derivatives.
Halogenation: Produces polyhalogenated derivatives.
Scientific Research Applications
Synthesis of Pharmaceuticals
2-Bromo-1-chloro-3-fluorobenzene serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its halogen substituents allow for diverse chemical reactivity, facilitating the development of new drugs with improved efficacy and specificity. For example, it can be utilized in the synthesis of anti-cancer agents and antibiotics, where halogenation plays a vital role in enhancing biological activity and metabolic stability .
Agrochemical Production
In agrochemical formulation, this compound is instrumental in creating effective pesticides and herbicides. The presence of bromine and chlorine enhances the biological activity of these agrochemicals, leading to improved crop protection against pests and diseases. Research indicates that compounds derived from this compound exhibit significant insecticidal and fungicidal properties, making them valuable in sustainable agriculture practices .
Material Science
The compound is also employed in material science, particularly in developing specialty polymers and materials with enhanced durability and performance characteristics. Its unique chemical structure allows for modifications that can lead to materials with specific thermal, mechanical, or electrical properties. For instance, it has been explored as an intermediate in the production of organic light-emitting diodes (OLEDs), where its electronic properties contribute to device efficiency .
Research in Organic Chemistry
As a reagent in organic synthesis, this compound is utilized to explore new chemical reactions and pathways. It participates in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of its halogen atoms. This property allows chemists to synthesize a variety of substituted aromatic compounds through controlled reactions. Additionally, it can undergo nucleophilic substitution reactions, further expanding its utility in synthetic organic chemistry .
Environmental Studies
In environmental research, this compound is used to assess the impact of halogenated compounds on ecosystems. Studies focus on understanding the behavior and degradation pathways of such compounds in various environmental matrices, including soil and water systems. The compound's persistence and potential toxicity make it a subject of investigation regarding its environmental fate and effects on wildlife .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceuticals | Intermediate for synthesizing drugs; enhances efficacy and stability |
Agrochemicals | Formulation of pesticides/herbicides; improves crop protection |
Material Science | Development of specialty polymers; used in OLEDs for enhanced electronic properties |
Organic Chemistry | Reagent for exploring new reactions; participates in electrophilic/nucleophilic substitutions |
Environmental Studies | Assessing ecological impact; understanding degradation pathways |
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3-fluorobenzene primarily involves its reactivity in electrophilic and nucleophilic substitution reactions. The presence of bromine, chlorine, and fluorine atoms influences the electron density on the benzene ring, making it more susceptible to attack by electrophiles and nucleophiles. The compound can form intermediates such as arenium ions during electrophilic substitution, which then undergo further reactions to yield substituted products .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Bromo-1-chloro-3-fluorobenzene
- CAS Number : 309721-44-6
- Molecular Formula : C₆H₃BrClF
- Molecular Weight : 209.44 g/mol
- Synonyms: 2-Chloro-6-fluorobromobenzene, 1-Bromo-2-chloro-6-fluorobenzene .
Physical Properties :
- Density : 1.72 g/cm³
- Boiling Point : 197.73°C at 760 mmHg
- Vapor Pressure : 0.525 mmHg at 25°C
- Melting Point: Not explicitly reported, but structural analogs suggest a range of 30–35°C .
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s halogen substitution pattern (Br, Cl, F at positions 2, 1, and 3, respectively) defines its reactivity and applications. Below are key comparisons:
Physical and Chemical Properties
Critical differences in physical properties influence handling and applications:
Biological Activity
2-Bromo-1-chloro-3-fluorobenzene (CAS Number: 309721-44-6) is an aromatic halogenated compound that has garnered attention for its potential biological activity. This compound, characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring, is of interest in various fields, including medicinal chemistry and environmental science. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and findings from diverse research sources.
The molecular formula of this compound is C6H3BrClF, with a molecular weight of 209.443 g/mol. Key physical properties include:
- Density : 1.7 ± 0.1 g/cm³
- Boiling Point : 197.7 ± 20.0 °C at 760 mmHg
- Flash Point : 73.4 ± 21.8 °C
Property | Value |
---|---|
Molecular Formula | C6H3BrClF |
Molecular Weight | 209.443 g/mol |
Density | 1.7 ± 0.1 g/cm³ |
Boiling Point | 197.7 ± 20.0 °C |
Flash Point | 73.4 ± 21.8 °C |
Pharmacological Potential
Research indicates that halogenated compounds, including those similar to this compound, exhibit a range of biological activities, primarily due to their ability to interact with various biological targets.
Case Studies
While direct case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Activity : A study on structurally similar halogenated compounds demonstrated significant antimicrobial effects against various bacterial strains, which could extend to derivatives like this compound .
- Pharmaceutical Applications : Halogenated benzene derivatives are widely used as intermediates in pharmaceutical synthesis due to their reactivity and ability to modify pharmacological properties .
Environmental Impact
The environmental persistence and bioaccumulation potential of halogenated compounds raise concerns regarding their ecological effects. Monitoring studies have highlighted the need for evaluating the long-term impacts of such compounds in various ecosystems .
Q & A
Q. What are the recommended safety protocols for handling 2-Bromo-1-chloro-3-fluorobenzene in laboratory settings?
Basic
- Methodological Answer : Follow REACH-compliant safety guidelines, including using fire-resistant lab coats, nitrile gloves, and sealed goggles. During thermal processes, ensure ventilation to avoid inhalation of pyrolysis products (e.g., toxic fumes). Firefighting protocols recommend water spray to cool containers and avoid drainage contamination . Hazard assessments indicate no specific safety management is required, but standard halogenated aromatic compound precautions apply . Store in a cool, dry place away from ignition sources, and use explosion-proof refrigeration if required .
Q. How can regioselectivity be controlled during the synthesis of this compound?
Advanced
- Methodological Answer : Regioselectivity in halogenation can be achieved via directing group strategies. For example, fluorine’s strong electron-withdrawing effect directs electrophilic substitution to meta positions. Bromination under controlled temperatures (e.g., 0–5°C) with catalysts like FeBr₃ can enhance positional specificity. Purification via fractional distillation or column chromatography (silica gel, hexane/EtOAc) ensures isolation of the desired isomer .
Q. What computational methods are suitable for predicting the reactivity of this compound in substitution reactions?
Advanced
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts reaction pathways and activation energies. Basis sets like 6-311+G(d,p) model steric and electronic effects of substituents. Solvent effects can be simulated using the polarizable continuum model (PCM). Validate predictions with experimental kinetic studies (e.g., monitoring SNAr reactions via NMR) .
Q. What analytical techniques are most effective for characterizing the purity of this compound?
Basic
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves halogenated aromatic impurities. Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (209.44 g/mol) and detects volatile byproducts. Nuclear magnetic resonance (¹H/¹³C NMR) identifies positional isomers, while elemental analysis validates C/H/Br/Cl/F ratios .
Q. How do the electronic effects of bromo, chloro, and fluoro substituents influence the chemical behavior of this compound?
Advanced
- Methodological Answer : Fluorine’s electronegativity induces strong inductive electron withdrawal, deactivating the ring and directing electrophiles to the meta position. Bromine and chlorine provide moderate deactivation but enable oxidative addition in cross-coupling reactions. Steric hindrance from bulky halogens slows nucleophilic aromatic substitution (SNAr), requiring elevated temperatures or catalytic systems (e.g., CuI/Pd) .
Q. What are the thermal decomposition products of this compound, and how should they be managed during experimental procedures?
Basic
- Methodological Answer : Pyrolysis above 200°C generates hydrogen bromide (HBr), hydrogen chloride (HCl), and fluorinated aromatic fragments. Use scrubbers or alkaline traps (e.g., NaOH solution) to neutralize acidic gases. Conduct thermal stability tests via thermogravimetric analysis (TGA) to define safe operating temperatures .
Q. In cross-coupling reactions, what challenges arise when using this compound as a substrate, and how can they be mitigated?
Advanced
- Methodological Answer : Competing reactivity of bromo vs. chloro groups in Suzuki-Miyaura couplings can lead to undesired byproducts. Selective activation of the C–Br bond is achieved using Pd(PPh₃)₄ with arylboronic acids at 80–100°C. For sequential coupling, protect the C–Cl bond via silylation or use directing groups to prioritize C–Br reactivity .
Q. How should researchers address discrepancies in reported physicochemical properties of this compound across different studies?
Advanced
- Methodological Answer : Perform iterative validation using standardized methods (e.g., ASTM protocols for melting/boiling points). Cross-reference purity data (HPLC, NMR) and solvent effects (polar vs. nonpolar). For conflicting computational results, recalibrate DFT parameters (e.g., exchange-correlation functionals) and benchmark against experimental spectra .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
Basic
- Methodological Answer : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and moisture absorption. Monitor for discoloration or precipitate formation, which indicate decomposition. Use PTFE-lined caps to avoid halogen exchange with metal lids .
Q. What role does this compound serve in the synthesis of pharmaceutical intermediates?
Advanced
- Methodological Answer : It acts as a versatile building block for trifunctionalized aromatics in kinase inhibitors and antiviral agents. For example, Suzuki coupling with heteroaryl boronic acids introduces pharmacophores, while SNAr reactions with amines yield bioactive anilines. Optimize yields using microwave-assisted synthesis (100–120°C, 30 min) .
Properties
IUPAC Name |
2-bromo-1-chloro-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-6-4(8)2-1-3-5(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBESIUPWXGQOFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620402 | |
Record name | 2-Bromo-1-chloro-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309721-44-6 | |
Record name | 2-Bromo-1-chloro-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-chloro-3-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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